molecular formula C5H9N3 B1330617 1-Ethyl-1H-pyrazol-5-amine CAS No. 3528-58-3

1-Ethyl-1H-pyrazol-5-amine

Cat. No. B1330617
CAS RN: 3528-58-3
M. Wt: 111.15 g/mol
InChI Key: FSJOLBAFVKSQQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-1H-pyrazol-5-amine is a chemical compound belonging to the pyrazole class, which is characterized by a 5-membered ring containing two nitrogen atoms. While the specific compound 1-Ethyl-1H-pyrazol-5-amine is not directly mentioned in the provided papers, pyrazole derivatives are extensively studied due to their diverse biological activities and potential applications in pharmaceuticals and agrochemicals.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, a novel synthesis of 4-hydroxy-6-methyl-3-(1-(phenylimino)ethyl)-2H-pyran-2-one derivatives has been developed using ultrasound-mediated condensation, which offers advantages such as simplicity, shorter reaction times, and higher yields . Another study describes the synthesis of a pyrazole derivative through a 3+2 annulation method, starting from ethyl acetoacetate and benzaldehyde, followed by cyclocondensation with phenylhydrazine hydrochloride . Additionally, the synthesis of 1-arylpyrazoles as potent σ(1) receptor antagonists involves the use of a basic amine, highlighting the importance of the amine functionality in pyrazole chemistry .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using techniques such as NMR, mass spectrometry, UV-Vis, and single-crystal X-ray diffraction . For example, the crystal structure of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate was determined and found to crystallize in the monoclinic system with specific space group parameters . The structure is stabilized by intermolecular interactions such as hydrogen bonding and C-H···π interactions .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions. The conversion of 5-amino-1-aryl-1H-pyrazole-4-carboxylic acid, ethyl esters to 5-cyano esters involves nonaqueous diazotization, oxidation, and cyanide displacement, demonstrating the reactivity of the amino group in the pyrazole ring . Another study reports the synthesis of ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate, indicating the potential for functionalization at various positions on the pyrazole ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For instance, the crystal and molecular structure of 5-Amino-1-(2-chloro-ethyl)-1H-pyrazole-4-carbonitrile reveals intermolecular N-H···N and C-H···Cl interactions, which can affect the compound's solubility and stability . Density functional theory (DFT) calculations are often used to predict the electronic structure and properties of these molecules, providing insights into their reactivity and potential applications .

Scientific Research Applications

Synthesis of Novel Compounds1-Ethyl-1H-pyrazol-5-amine derivatives play a crucial role in the synthesis of new chemical entities. For instance, the condensation of pyrazole-5-amine derivatives with activated carbonyl groups leads to the formation of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products. This process is significant in the preparation of new N-fused heterocycle products with good to excellent

Scientific Research Applications of 1-Ethyl-1H-pyrazol-5-amine

Synthesis of Novel Compounds

1-Ethyl-1H-pyrazol-5-amine derivatives play a crucial role in the synthesis of new chemical entities. For instance, the condensation of pyrazole-5-amine derivatives with activated carbonyl groups leads to the formation of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products. This process is significant in the preparation of new N-fused heterocycle products with good to excellent yields. Such compounds are valuable for further chemical exploration and potential pharmacological applications (Ghaedi et al., 2015).

Bioactive Compound Development

1-Ethyl-1H-pyrazol-5-amine derivatives are also instrumental in the development of bioactive compounds. For example, the synthesis of pyrazole derivatives involving 1-Ethyl-1H-pyrazol-5-amine has led to compounds with significant antitumor, antifungal, and antibacterial activities. These findings are crucial for the development of new drugs and therapeutic agents (Titi et al., 2020).

Advanced Material Synthesis

Compounds derived from 1-Ethyl-1H-pyrazol-5-amine have found applications in advanced material synthesis as well. For instance, pyrazolyl compounds synthesized from 1-Ethyl-1H-pyrazol-5-amine have been used to create zinc(II) carboxylate complexes. These complexes have shown effectiveness as catalysts for the copolymerization of CO2 and cyclohexene oxide, demonstrating potential in materials science and environmental applications (Matiwane et al., 2020).

Catalysis and Organic Synthesis

1-Ethyl-1H-pyrazol-5-amine derivatives are also pivotal in catalysis and organic synthesis processes. They have been used in microwave-assisted synthesis processes to efficiently produce carboxamides from corresponding substrates. Such advancements in synthetic methodologies enhance the efficiency and scalability of chemical production (Milosevic et al., 2015).

Safety And Hazards

When handling “1-Ethyl-1H-pyrazol-5-amine”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is also recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Future Directions

Pyrazole-containing compounds, including “1-Ethyl-1H-pyrazol-5-amine”, have been the focus of many techniques due to their frequent use as scaffolds in the synthesis of bioactive chemicals . The development of new drugs that overcome antimicrobial resistance problems is a current area of interest .

properties

IUPAC Name

2-ethylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3/c1-2-8-5(6)3-4-7-8/h3-4H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSJOLBAFVKSQQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40320092
Record name 1-Ethyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40320092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-1H-pyrazol-5-amine

CAS RN

3528-58-3
Record name 5-Amino-1-ethylpyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3528-58-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 354694
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003528583
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3528-58-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=354694
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Ethyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40320092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Ethyl-1H-pyrazol-5-amine
Reactant of Route 2
Reactant of Route 2
1-Ethyl-1H-pyrazol-5-amine
Reactant of Route 3
Reactant of Route 3
1-Ethyl-1H-pyrazol-5-amine
Reactant of Route 4
1-Ethyl-1H-pyrazol-5-amine
Reactant of Route 5
1-Ethyl-1H-pyrazol-5-amine
Reactant of Route 6
Reactant of Route 6
1-Ethyl-1H-pyrazol-5-amine

Citations

For This Compound
4
Citations
XK Zhang, XY Miao, HR Jiang, F Ge… - Advanced Synthesis …, 2021 - Wiley Online Library
… Furthermore, 1-ethyl-1H-pyrazol-5-amine (2 k) was also tested in this reaction. Unfortunately, when 3-methyl-1-phenyl-1H-pyrazol-5-amine (2 a) was applied as a substrate, the reaction …
Number of citations: 12 onlinelibrary.wiley.com
LN Adigopula, J Muthukumaran - bioRxiv, 2023 - biorxiv.org
Pyrazolo[3,4-b]pyridine is a medicinally privileged structure. We have achieved a new and facile synthesis of a combinatorial library of its tetra- and persubstituted derivatives by …
Number of citations: 2 www.biorxiv.org
RE Khidre, BF Abdel-Wahab - Current Organic Chemistry, 2013 - researchgate.net
This review deals with synthetic potential and utility of benzoylacetonitrile in the synthesis of pyridine derivatives. The reactions are subdivided into groups that cover the synthetic …
Number of citations: 22 www.researchgate.net
G Guercio, D Castoldi, N Giubellina… - … Process Research & …, 2010 - ACS Publications
The family of phosphodiesterase (PDE) enzymes hydrolyse cyclic nucleotides, cAMP and cGMP, leading to their inactivation as intracellular second messengers. Inhibition of these …
Number of citations: 9 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.